N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS/c14-10-5-3-8(4-6-10)11-7-18-13(15-11)16-12(17)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXCQJOVCBCPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains the most reliable method for constructing the 4-(4-bromophenyl)-1,3-thiazol-2-amine intermediate. This approach involves the condensation of α-halo ketones with thiourea derivatives:
Reagents :
- 2-Bromo-1-(4-bromophenyl)ethan-1-one (2.0 mmol)
- Thiourea (2.2 mmol)
- Ethanol (20 mL)
Procedure :
The α-halo ketone and thiourea are refluxed in ethanol for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the precipitated product is filtered and recrystallized from ethanol to yield 4-(4-bromophenyl)-1,3-thiazol-2-amine as a pale-yellow solid.
Characterization Data :
Alternative Pathway via Thiosemicarbazide Intermediates
A modified route employs thiosemicarbazides and hydrazonoyl halides, as demonstrated in analogous thiazole syntheses:
Reagents :
- 4-(4-Bromophenyl)thiosemicarbazide (1.0 mmol)
- 2-Chloroacetonitrile (1.2 mmol)
- Triethylamine (0.5 mL)
- Dimethylformamide (10 mL)
Procedure :
The thiosemicarbazide and 2-chloroacetonitrile are stirred in dimethylformamide with triethylamine at 80°C for 4 hours. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3) to afford the thiazole amine.
Characterization Data :
- Yield : 72%
- ¹³C NMR (100 MHz, CDCl₃) : δ 168.2 (C=S), 152.1 (C=N), 132.4–128.3 (Ar–C), 118.9 (Thiazole–C).
Synthesis of Cyclopropanecarboxylic Acid Chloride
Reagents :
- Cyclopropanecarboxylic acid (5.0 mmol)
- Thionyl chloride (10.0 mmol)
- Dichloromethane (15 mL)
Procedure :
Cyclopropanecarboxylic acid is treated with thionyl chloride in dichloromethane under reflux for 3 hours. Excess thionyl chloride is removed under reduced pressure to yield cyclopropanecarboxylic acid chloride as a colorless liquid.
Characterization Data :
- Yield : 95%
- IR (neat) : 1805 cm⁻¹ (C=O stretch), 745 cm⁻¹ (C–Cl stretch)
Amide Coupling to Form N-[4-(4-Bromophenyl)-1,3-Thiazol-2-yl]Cyclopropanecarboxamide
Schotten-Baumann Reaction
Reagents :
- 4-(4-Bromophenyl)-1,3-thiazol-2-amine (1.0 mmol)
- Cyclopropanecarboxylic acid chloride (1.2 mmol)
- Triethylamine (2.0 mmol)
- Dichloromethane (20 mL)
Procedure :
The thiazole amine is dissolved in dichloromethane, and triethylamine is added under ice cooling. Cyclopropanecarboxylic acid chloride is introduced dropwise, and the mixture is stirred at room temperature for 12 hours. The organic layer is washed with aqueous sodium bicarbonate, dried over magnesium sulfate, and concentrated. The residue is purified via recrystallization from ethanol.
Characterization Data :
- Yield : 85%
- Melting Point : 215–217°C
- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C–Br stretch)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H, Ar–H), 7.68 (d, J = 8.4 Hz, 2H, Ar–H), 7.12 (s, 1H, Thiazole–H), 1.52–1.48 (m, 1H, Cyclopropane–H), 1.24–1.20 (m, 2H, Cyclopropane–H), 0.98–0.94 (m, 2H, Cyclopropane–H).
Catalytic Coupling Using EDCl/HOBt
Reagents :
- 4-(4-Bromophenyl)-1,3-thiazol-2-amine (1.0 mmol)
- Cyclopropanecarboxylic acid (1.1 mmol)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 mmol)
- Hydroxybenzotriazole (HOBt, 1.2 mmol)
- N,N-Dimethylformamide (15 mL)
Procedure :
The carboxylic acid, EDCl, and HOBt are stirred in N,N-dimethylformamide for 30 minutes. The thiazole amine is added, and the reaction is stirred at room temperature for 24 hours. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:2).
Characterization Data :
- Yield : 88%
- MS (ESI) : m/z 365.2 [M+H]⁺
Optimization and Comparative Analysis
Table 1: Comparison of Amide Coupling Methods
| Method | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Schotten-Baumann | Dichloromethane | Triethylamine | 12 | 85 |
| EDCl/HOBt | DMF | EDCl/HOBt | 24 | 88 |
Table 2: Spectroscopic Data for Key Intermediates
| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (Cyclopropane–H, δ) |
|---|---|---|
| Cyclopropanecarboxylic acid chloride | 1805 | – |
| Final carboxamide | 1665 | 1.52–0.94 (m) |
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial and fungal species, as well as its potential to target cancer cells .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its antimicrobial and anticancer properties make it a candidate for the development of new drugs to treat infections and cancer .
Industry
Industrially, this compound can be used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids or interfere with other essential processes in microbial cells . In anticancer applications, it may induce apoptosis or inhibit the proliferation of cancer cells by targeting specific proteins or pathways involved in cell growth and survival .
Comparison with Similar Compounds
Key Compounds :
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (Compound 4, )
- Structure : Dichlorophenyl substituent at thiazole C3.
- Synthesis : 60% yield via THF/DIPEA-mediated coupling.
- Implications : The electron-withdrawing Cl groups may reduce reactivity compared to bromine, yet the yield remains moderate.
N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide ()
- Structure : Chlorine substituent on benzothiazole (vs. thiazole).
- Synthesis : Purity 95% (details unspecified). Benzothiazole systems may offer improved metabolic stability over thiazoles.
N-[6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide ()
- Structure : Morpholinylsulfonyl group enhances polarity.
- Implications : Sulfonyl groups improve aqueous solubility, critical for pharmacokinetics.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Bromine (logP ~3.0) increases lipophilicity vs. chlorine (logP ~2.7) or morpholinylsulfonyl (logP ~1.5). This affects blood-brain barrier penetration and CYP450 metabolism.
- Solubility : Sulfonyl and morpholine groups () improve aqueous solubility, whereas bromophenyl may require formulation optimization for in vivo studies.
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₃BrN₂OS
- Molecular Weight : 303.23 g/mol
- CAS Number : 459152-89-7
The compound features a thiazole ring, a bromophenyl group, and a cyclopropanecarboxamide moiety, contributing to its unique biological profile.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : It exhibits significant antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Properties
Research indicates that this compound demonstrates potent anticancer activity against various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) showed:
| Activity | IC50 (µM) | Cell Line |
|---|---|---|
| Antiproliferative | 15.2 | MCF-7 |
| Apoptosis Induction | Yes | MCF-7 |
This data suggests that the compound can effectively inhibit cell growth and induce apoptosis in cancer cells.
Antimicrobial Activity
The compound has also been tested for its antimicrobial efficacy against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate the compound's potential as a broad-spectrum antimicrobial agent.
Case Studies
-
Study on Anticancer Effects :
- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of various cancer cell lines through targeted enzyme inhibition. The study emphasized its potential as a lead compound for developing new anticancer therapies.
-
Antimicrobial Efficacy :
- Research published in Antimicrobial Agents and Chemotherapy demonstrated that this compound exhibited significant activity against multi-drug resistant strains of bacteria, suggesting its utility in treating infections caused by resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
